molecular formula C17H15FN6OS B2495716 N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1172434-84-2

N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2495716
CAS No.: 1172434-84-2
M. Wt: 370.41
InChI Key: DJBXCESIXYYJBK-UHFFFAOYSA-N
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Description

N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C17H15FN6OS and its molecular weight is 370.41. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

The compound's analogs have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. A study on novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide displayed significant activity, highlighting the potential of these compounds in antibacterial applications. The promising results, especially with non-cytotoxic concentrations, underline their potential for therapeutic use against bacterial infections (Palkar et al., 2017).

Anticancer Activity

Research on fluorinated benzothiazole and its derivatives has also indicated potential anti-lung cancer activity. Specifically, compounds synthesized from 6-fluorobenzo[b]pyran showed significant anticancer activity at low concentrations, offering a promising avenue for lung cancer treatment strategies (Hammam et al., 2005).

Antioxidant and Antimicrobial Activities

Fluorobenzothiazole-containing compounds have been studied for their antimicrobial and antioxidant properties. A series focusing on benzothiazoles and pyrazoles showed that these structural moieties could lead to significant pharmacological activity, with some compounds demonstrating potent activity against bacterial and fungal strains. This research underscores the potential of N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide derivatives in developing new antimicrobial and antioxidant therapies (Raparla et al., 2013).

Structural and Functional Insights

Structural elucidation and functional studies of similar compounds, such as N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide, have provided critical insights into the molecular frameworks that underpin their biological activity. This research contributes to understanding how specific substitutions and structural modifications impact the pharmacological properties of these compounds, guiding the design of more effective therapeutic agents (Girreser et al., 2016).

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor effects

Cellular Effects

It is known that benzothiazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzothiazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzothiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been reported. Benzothiazole derivatives have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Benzothiazole derivatives have been studied for their involvement in various metabolic pathways, including interactions with enzymes and cofactors .

Transport and Distribution

Benzothiazole derivatives have been studied for their interactions with transporters and binding proteins, as well as effects on localization or accumulation .

Subcellular Localization

Benzothiazole derivatives have been studied for their targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Properties

IUPAC Name

N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN6OS/c1-9-6-13(23(3)21-9)16(25)20-15-7-10(2)22-24(15)17-19-12-5-4-11(18)8-14(12)26-17/h4-8H,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBXCESIXYYJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=CC(=NN2C3=NC4=C(S3)C=C(C=C4)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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